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(+/-)-Dicentrine
Overview
Description
(+/-)-Dicentrine is a naturally occurring aporphine alkaloid found in various plant species, particularly in the Lauraceae family. It has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Dicentrine typically involves several steps, starting from simple aromatic compounds. One common synthetic route includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde to form the aporphine skeleton. This is followed by various functional group modifications to yield the final product. Reaction conditions often involve acidic or basic catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods. Extraction involves isolating the compound from plant materials using solvents like ethanol or methanol, followed by purification steps such as chromatography. Synthetic methods, on the other hand, are optimized for scalability, often using automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Dicentrine undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Dicentrine, an aporphine alkaloid derivative, possesses a range of biological activities that have potential therapeutic applications in various human disorders . Scientific data from different databases have described dicentrine's biological importance in medicine for treating human complications . Its effectiveness is mainly attributed to its antiplatelet, alpha 1-adrenoceptor, epidermal growth factor, antiprotozoal, larvicidal, antimicrobial, topoisomerase II, and acetylcholinesterase inhibitory potential .
Therapeutic Potential of Dicentrine
Dicentrine has demonstrated potential in treating a variety of conditions, including:
- Cancer : Dicentrine has shown biological potential against cancer, specifically breast cancer, oral squamous cell carcinoma, and lung adenocarcinoma . Dicentrine could enhance TNF-α-induced A549 cell death by inducing apoptosis and reducing cell invasion .
- Cardiovascular Disorders : Dicentrine has been identified as a novel antiplatelet agent, inhibiting thromboxane formation and increasing cyclic AMP levels in platelets . It can prolong action potential and significantly inhibit both transient outward and steady-state outward current in rat ventricular cells, suggesting an antiarrhythmic action . Studies have also indicated its potential in managing blood pressure and arrhythmia .
- Inflammatory and Pain Conditions : Dicentrine exhibits antinociceptive activity and attenuates mechanical and cold hypersensitivity associated with cutaneous inflammation . It has shown effectiveness in reducing mechanical hypersensitivity and cold hypersensitivity in mice .
- Metabolic Disorders: Dicentrine may also play a role in managing hyperlipidemia .
Analgesic Effects: Case Study
S-(+)-Dicentrine is an aporphinic alkaloid found in several plant species, mainly from the Lauraceae family, and has shown antinociceptive activity in an acute model of visceral pain in mice .
- Study : A study investigated the effectiveness of S-(+)-dicentrine in a chronic inflammatory model of nociception in mice . Mechanical hypersensitivity was assessed 24 hours after an intraplantar injection of Complete Freund’s Adjuvant (CFA) .
- Results : Oral administration of S-(+)-Dicentrine (100 mg/kg) reversed CFA-induced mechanical hypersensitivity, with the maximum effect observed 1 hour post-treatment, an effect that lasted up to 2 hours . The antinociceptive effect was maintained with daily administration (100 mg/kg, p.o., once a day) . S-(+)-Dicentrine also reduced the responses to acetone, with inhibitions of 79±6%, 86±4%, and 100% on days 2, 4, and 7 post-CFA injection, respectively . However, dicentrine did not increase the latency time for paw withdrawal when evaluated using a hot plate, indicating no effect on heat hypersensitivity .
- : S-(+)-Dicentrine demonstrates antinociceptive properties in inflammatory conditions, reducing spontaneous nociception and attenuating mechanical and cold hypersensitivity, potentially through a TRPA1-dependent mechanism . It indicates that S-(+)-dicentrine might be potentially interesting in the development of new clinically relevant drugs for the management of persistent pain, especially under inflammatory conditions .
Anti-Cancer Potential
Dicentrine has been researched for its potential in cancer treatment, particularly in lung adenocarcinoma cells .
- Study : A study focused on how dicentrine could enhance TNF-α-induced A549 cell death by inducing apoptosis and reducing cell invasion .
- Results : Dicentrine potentiated TNF-α-induced apoptosis in A549 lung adenocarcinoma cells . It enhanced TNF-α-induced apoptosis in a caspase-dependent manner and inhibited the expression of antiapoptotic proteins . Dicentrine also inhibited TNF-α-induced A549 cell invasion and migration, as well as the expression of metastasis-associated proteins . Furthermore, dicentrine inhibited TNF-α-induced NF-κB and AP-1 activation and affected various signaling pathways, including TAK-1, IκB-α, Akt, and MAPKs .
- : These results suggest that dicentrine could enhance TNF-α-induced A549 cell death by inducing apoptosis and reducing cell invasion .
Antiarrhythmic Action
Dicentrine's effects on action potential and membrane current in rat ventricular cells have been studied to understand its antiarrhythmic potential .
- Study : A voltage clamp study revealed that dicentrine's prolongation of action potential was associated with a significant inhibition of both transient outward and steady-state outward current .
- Results : At a stimulation frequency of 0.1 Hz, dicentrine prolonged the action potential, increased the time to peak, and reduced the initial upstroke amplitude . Calcium current was less affected, but the inhibition of the upstroke amplitude by dicentrine correlated with its inhibition of fast sodium inward current .
- : These results indicate that dicentrine may exert antiarrhythmic action .
Additional Applications
Apart from the above, dicentrine has shown potential in other areas:
- Antiplatelet Activity : Dicentrine inhibits platelet aggregation and ATP release induced by various activators . It also inhibits thromboxane B2 formation .
- Antimicrobial and Antiprotozoal Activity : Dicentrine has demonstrated antimicrobial and antiprotozoal properties .
- Acetylcholinesterase Inhibition: Dicentrine acts as an acetylcholinesterase inhibitor .
Mechanism of Action
The mechanism of action of (+/-)-Dicentrine involves its interaction with various molecular targets, including enzymes and receptors. It has been shown to inhibit the activity of certain kinases and phosphatases, leading to altered cellular signaling pathways. Additionally, it can bind to DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
(+/-)-Dicentrine is unique among aporphine alkaloids due to its specific structural features and pharmacological profile. Similar compounds include:
Boldine: Another aporphine alkaloid with antioxidant and anti-inflammatory properties.
Glaucine: Known for its bronchodilator and anti-inflammatory effects.
Nuciferine: Exhibits anti-diabetic and anti-obesity activities.
These compounds share some pharmacological activities with this compound but differ in their specific molecular targets and mechanisms of action, highlighting the uniqueness of this compound in scientific research and potential therapeutic applications.
Biological Activity
(+/-)-Dicentrine is a naturally occurring aporphine alkaloid primarily derived from plants in the Lauraceae family. Its biological activity has garnered significant attention due to its diverse pharmacological properties, including anticancer, antinociceptive, and anti-inflammatory effects. This article synthesizes recent findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
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Anticancer Activity
- Induction of Apoptosis : this compound has been shown to potentiate tumor necrosis factor-alpha (TNF-α)-induced apoptosis in A549 lung adenocarcinoma cells. It enhances apoptosis through a caspase-dependent pathway while inhibiting the expression of anti-apoptotic proteins .
- Cell Cycle Arrest : Research indicates that dicentrine selectively targets G-quadruplex structures associated with telomeres, leading to cell cycle arrest and apoptosis in cancer cells .
- Inhibition of Metastasis : The compound has demonstrated efficacy in inhibiting TNF-α-induced invasion and migration of cancer cells, suggesting its potential role in preventing metastasis .
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Antinociceptive Effects
- S-(+)-dicentrine exhibits significant antinociceptive properties in models of visceral pain. In experiments, it effectively reversed mechanical hypersensitivity induced by Complete Freund’s Adjuvant (CFA) in mice, demonstrating its potential as a therapeutic agent for inflammatory pain .
- The compound appears to act via a TRPA1-dependent mechanism, as it effectively inhibits responses to TRPA1 activators while showing no impact on TRPV1-mediated responses .
- Vascular Effects
Therapeutic Potential
The broad spectrum of biological activities exhibited by this compound positions it as a promising candidate for developing novel therapeutic agents. Its pharmacological profiles include:
- Antiplatelet Activity : Dicentrine has shown the ability to inhibit platelet aggregation, which may be beneficial in preventing thrombotic events .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways further supports its use in treating inflammatory disorders .
- Antimicrobial and Antiprotozoal Effects : Recent studies have highlighted dicentrine's potential against various pathogens, enhancing its applicability in infectious disease management .
1. Cancer Research
A study demonstrated that dicentrine induces apoptosis in HL-60 leukemia cells through G2/M cell cycle arrest. The analogs of dicentrine showed even greater potency, indicating that structural modifications could enhance its anticancer properties .
2. Pain Management
In a chronic inflammatory model, S-(+)-dicentrine was administered daily to assess its long-term effects on mechanical hypersensitivity. Results indicated sustained efficacy without tolerance development over extended treatment periods, suggesting its potential for chronic pain management .
Data Summary
Properties
IUPAC Name |
16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWBWQWUHVXPNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120046 | |
Record name | 6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501120046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26110-43-0 | |
Record name | 6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26110-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicentrine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026110430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501120046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICENTRINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3IJ5DN3JE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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